molecular formula C17H16N2O4 B2525813 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921546-49-8

2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2525813
CAS No.: 921546-49-8
M. Wt: 312.325
InChI Key: SSARXPKGNJHFHT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research on related compounds, such as 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, demonstrates their potential for combating microbial infections. Synthesized derivatives have shown promising antibacterial and antifungal properties against pathogenic microorganisms, highlighting the therapeutic potential of such compounds in treating infectious diseases (Debnath & Ganguly, 2015).

Structural Studies and Coordination Chemistry

Studies on amide derivatives reveal interesting spatial orientations and self-assembly into channel-like structures, offering insights into their potential applications in material science and coordination chemistry. For example, the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits tweezer-like geometry, suggesting applications in the development of molecular receptors and sensors (Kalita & Baruah, 2010).

Hypoglycemic Activity

Novel acetamide derivatives, including those with 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy) structures, have been synthesized and evaluated for their hypoglycemic activity. Such studies suggest their potential use in developing treatments for diabetes, with significant hypoglycemic effects observed in animal models (Nikaljea, Choudharia, & Une, 2012).

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-3-5-14(6-4-13)23-10-17(21)18-12-2-7-15-11(8-12)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSARXPKGNJHFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.